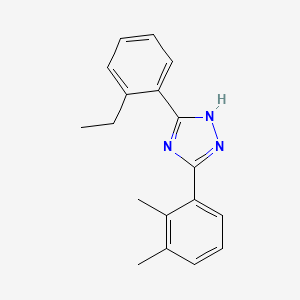
s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or other suitable electrophiles. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Benzotriazole: A triazole compound used in corrosion inhibitors and other industrial applications.
Tetrazole: A related heterocyclic compound with four nitrogen atoms, used in pharmaceuticals and materials science.
Uniqueness
s-Triazole, 3-(o-ethylphenyl)-5-(2,3-xylyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the o-ethylphenyl and 2,3-xylyl groups may impart distinct properties compared to other triazole derivatives, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
85303-84-0 |
|---|---|
Molekularformel |
C18H19N3 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
3-(2,3-dimethylphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3/c1-4-14-9-5-6-10-16(14)18-19-17(20-21-18)15-11-7-8-12(2)13(15)3/h5-11H,4H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
UZUVFACVCVJXBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




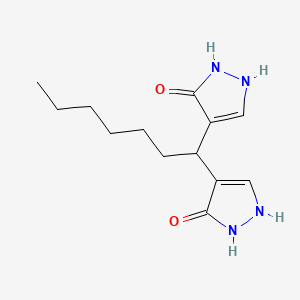
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
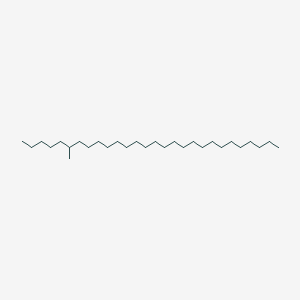
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)

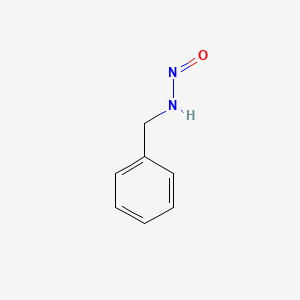

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
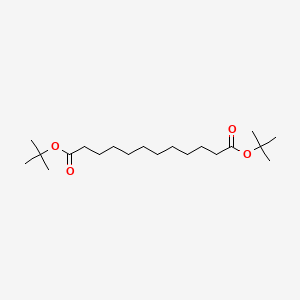
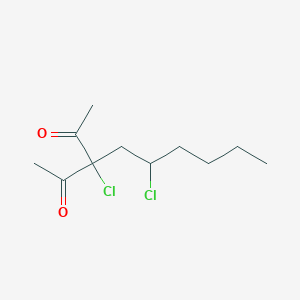
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
